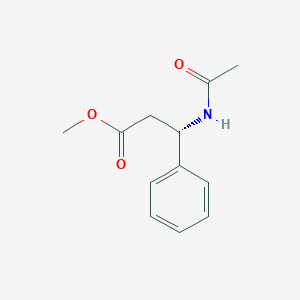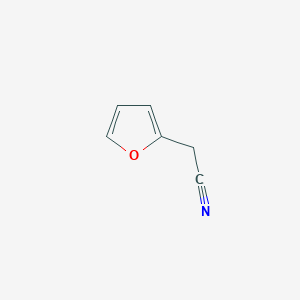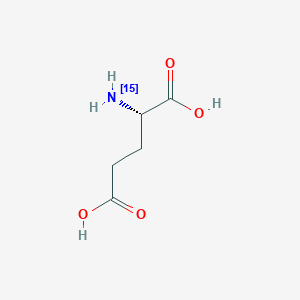
Piperidine-1-sulfonyl Chloride
Descripción general
Descripción
Piperidine-1-sulfonyl chloride, also known as 1-Piperidinesulfonyl chloride, is a chemical compound with the empirical formula C5H10ClNO2S. It is a pungent, colorless or white crystalline powder. This compound is soluble in water, alcohols, and ethers, and it possesses a strong, characteristic odor .
Synthesis Analysis
The synthesis of this compound involves reacting sulfuryl chloride with piperidine in dichloromethane. The reaction occurs at low temperatures and yields the desired product.
Molecular Structure Analysis
This compound has a six-membered heterocyclic ring containing one nitrogen atom and five carbon atoms. The structure includes a sulfonyl chloride group (SO2Cl) attached to the piperidine ring .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including cyclization, hydrogenation, cycloaddition, annulation, and multicomponent reactions. These reactions lead to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
1. Synthesis and Antimicrobial Activity
Piperidine derivatives synthesized from Piperidine-1-Sulfonyl Chloride have shown significant potential as antimicrobial agents. For instance, a study synthesized 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives and evaluated them for their efficacy against bacterial and fungal pathogens affecting tomato plants. These compounds exhibited substantial antimicrobial activities, highlighting their potential in agricultural and pharmaceutical applications (Vinaya et al., 2009).
2. Biological Activity of Piperidine Derivatives
This compound serves as a starting material for creating biologically active compounds. For example, a series of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine showed potential activity against enzymes such as lipoxygenase and cholinesterase, making them relevant in the study of enzyme inhibition and potential treatments for related disorders (Khalid et al., 2013).
3. Structural and Chemical Analysis
The use of this compound in the synthesis of complex molecules allows for advanced structural and chemical analysis, such as X-ray crystallography. For instance, [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol was synthesized and its structure was detailed using X-ray crystallography, contributing to the understanding of molecular configurations and interactions (Girish et al., 2008).
4. Development of Inhibitors for Enzymes
This compound is instrumental in developing inhibitors for enzymes like acetylcholinesterase and butyrylcholinesterase, which are significant in treating conditions like Alzheimer's disease. A study synthesized N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives and found them to be excellent inhibitors for these enzymes (Khalid et al., 2014).
5. Synthesis of Drug-like Libraries
This compound is used to create large libraries of drug-like compounds. For instance, a study reported the solid-phase library construction of novel N-[alkyl sulfonamido-spiro(2H-1-benzopyran-2,4-piperidine)-6-yl] substituted amide and amine derivatives. Such libraries are valuable for drug discovery and pharmaceutical research (Kim et al., 2012).
6. Synthesis of Anticancer Agents
This compound is also used in synthesizing compounds with anticancer properties. A study synthesized 1-benzhydryl-sulfonyl-piperazine derivatives and evaluated their efficacy in inhibiting breast cancer cell proliferation, demonstrating the compound's potential in cancer treatment (Kumar et al., 2007).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Mode of Action
Piperidine derivatives have been found to interact with various targets, such as cholinesterase receptors .
Biochemical Pathways
Piperidine and its derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb etc .
Result of Action
Piperidine and its derivatives have been found to inhibit cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Action Environment
It is known that piperidine-1-sulfonyl chloride is moisture sensitive and incompatible with strong oxidizing agents .
Análisis Bioquímico
Biochemical Properties
Piperidine derivatives have been shown to have significant roles in pharmaceutical applications
Cellular Effects
Piperidine derivatives have been shown to have effects on various types of cells . For instance, some piperidine derivatives have been shown to inhibit cell proliferation in certain cancer cell lines .
Molecular Mechanism
Piperidine derivatives have been shown to interact with various biomolecules and exert their effects at the molecular level
Metabolic Pathways
Piperidine derivatives have been shown to be involved in various metabolic pathways
Propiedades
IUPAC Name |
piperidine-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO2S/c6-10(8,9)7-4-2-1-3-5-7/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJYAXDCMMXECR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461561 | |
| Record name | Piperidine-1-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35856-62-3 | |
| Record name | Piperidine-1-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperidine-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research paper regarding Piperidine-1-sulfonyl chloride?
A1: This study delves into the solvolysis of this compound, investigating how it breaks down in various binary solvent mixtures. The researchers aim to understand the mechanism behind this breakdown, particularly focusing on the influence of solvent composition on the reaction rate []. This research sheds light on the reactivity of this compound, a compound potentially useful in organic synthesis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S)-1-[tert-Butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid](/img/structure/B1589353.png)
![7-Fluorobenzo[d]isoxazol-3-amine](/img/structure/B1589354.png)












